molecular formula C15H11N7O B2561023 N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351610-22-4

N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2561023
CAS No.: 1351610-22-4
M. Wt: 305.301
InChI Key: ROTMYOHNCLTDOW-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H11N7O and its molecular weight is 305.301. The purity is usually 95%.
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Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzodiazole moiety, a pyrazole ring, and a pyridazine core, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N5OC_{17}H_{13}N_5O. It possesses significant molecular weight and specific electronic properties that influence its biological interactions.

PropertyValue
Molecular FormulaC17H13N5O
Molecular Weight303.318 g/mol
IUPAC NameN-[3-(1H-benzodiazol-2-yl)-1H-pyrazol-4-yl]benzamide
CAS NumberNot available
Melting PointNot specified

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In various studies, it has been shown to inhibit the proliferation of cancer cells through multiple mechanisms.

  • Inhibition of mTORC1 Pathway : Similar compounds have demonstrated the ability to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), leading to reduced cell growth and increased autophagy in cancer cells .
  • Regulation of Apoptosis : The compound may also modulate apoptotic pathways by affecting key proteins involved in cell survival and death, such as p53 and BIRC5 .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzodiazole or pyrazole rings can significantly affect biological activity.

Table 2: Structure–Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
ParaElectronegative AromaticIncreased potency
OrthoHalogenEnhanced binding affinity

Case Studies

Several studies have evaluated the biological activity of related compounds that share structural features with this compound.

Study 1: Antiproliferative Effects

In a study involving pancreatic cancer cell lines (MIA PaCa-2), compounds structurally similar to this compound showed submicromolar antiproliferative activity. These compounds reduced mTORC1 activity and increased autophagy levels under basal conditions while disrupting autophagic flux during nutrient refeeding .

Study 2: Mechanistic Insights

Another investigation focused on the compound's ability to induce apoptosis in prostate cancer cells. The study highlighted that the compound could effectively trigger apoptotic pathways through modulation of p53 signaling and inhibition of anti-apoptotic proteins such as BIRC5 .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O/c23-14(19-15-17-10-4-1-2-5-11(10)18-15)12-6-7-13(21-20-12)22-9-3-8-16-22/h1-9H,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTMYOHNCLTDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.